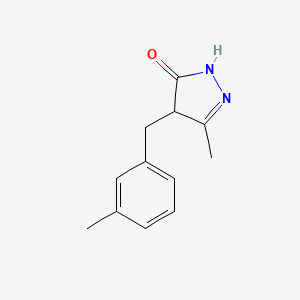
5-methyl-4-(3-methylbenzyl)-2,4-dihydro-3H-pyrazol-3-one
説明
The compound is likely a derivative of pyrazolone, a class of organic compounds with a 5-membered ring structure containing three carbon atoms, one nitrogen atom, and one oxygen atom. Pyrazolones are known for their diverse biological activities .
Synthesis Analysis
The synthesis of such compounds typically involves reactions like condensation, cyclization, or substitution, often under specific conditions of temperature and pressure . The exact method would depend on the particular structure of the compound.Molecular Structure Analysis
The molecular structure of organic compounds is often determined using techniques like nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography . These techniques provide information about the types of atoms in the compound and their arrangement.Chemical Reactions Analysis
The reactivity of a compound is influenced by its structure. Techniques like NMR and mass spectrometry can be used to study the products of a reaction . Computational methods can also be used to predict reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined through various experimental methods .科学的研究の応用
Synthesis and Characterization
Researchers have focused on synthesizing and characterizing novel compounds with pyrazolone cores for diverse applications. For instance, the synthesis, spectroscopic characterization, and evaluation of reactive properties through DFT calculations and molecular dynamics simulations have been conducted for Schiff bases containing pyrazolone rings. These studies explore the antioxidant and α-glucosidase inhibitory activities of the synthesized compounds, indicating their potential in medicinal chemistry and drug design (Pillai et al., 2019).
Catalytic Applications
In the realm of catalysis, pyrazolone derivatives have been utilized as ligands or catalytic agents. For example, the synthesis of tetrahydrobenzo[b]pyran under the catalysis of NH4Al(SO4)2·12H2O (Alum) showcases the reactivity and reusability of the catalyst in facilitating the formation of complex organic structures (Mohammadi et al., 2017).
Biological Evaluation
Extensive research has been directed towards evaluating the biological activities of pyrazolone derivatives. The antimicrobial and antibacterial properties of these compounds have been studied, revealing promising activities against various microbial strains. Such studies are crucial for developing new therapeutic agents against resistant pathogens (Chopde et al., 2012).
Molecular Docking Studies
The integration of computational techniques, such as molecular docking, has provided insights into the interaction mechanisms of pyrazolone derivatives with biological targets. This approach is valuable in drug discovery, allowing for the prediction and optimization of drug-receptor interactions to enhance therapeutic efficacy (Karrouchi et al., 2021).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-methyl-4-[(3-methylphenyl)methyl]-1,4-dihydropyrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8-4-3-5-10(6-8)7-11-9(2)13-14-12(11)15/h3-6,11H,7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCCPVGNTDVCCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2C(=NNC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-4-(3-methylbenzyl)-2,4-dihydro-3H-pyrazol-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



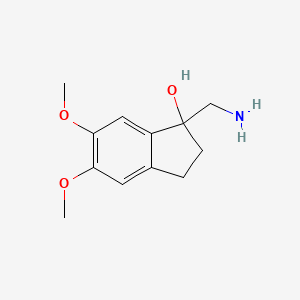
![Ethyl 2-amino-4-[(diethylamino)methyl]-5-(methylcarbamoyl)thiophene-3-carboxylate hydrobromide](/img/structure/B1519651.png)
![4-{[3-(Pyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid hydrochloride](/img/structure/B1519654.png)
![2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone](/img/structure/B1519657.png)
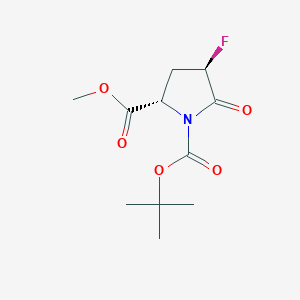
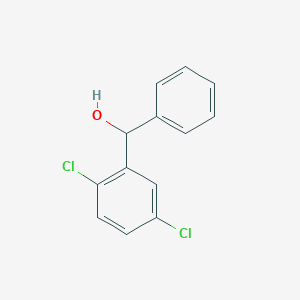
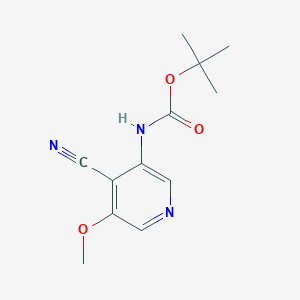
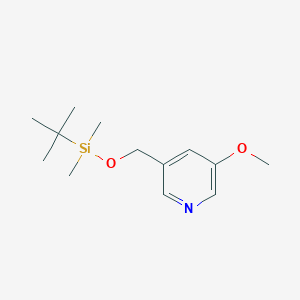
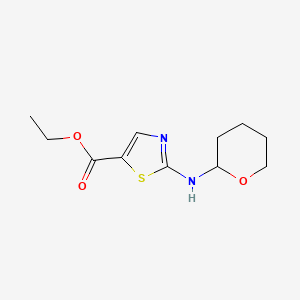
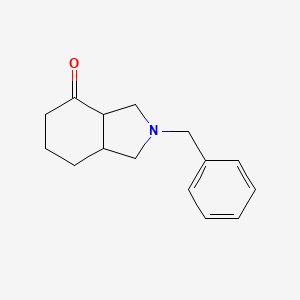
![6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519668.png)
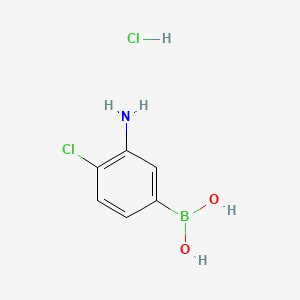
![4-[4-(3-Methylphenyl)piperazin-1-yl]butan-2-amine](/img/structure/B1519670.png)
amine hydrochloride](/img/structure/B1519672.png)